molecular formula C13H19BrN2O2S B239863 1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine

1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine

Cat. No. B239863
M. Wt: 347.27 g/mol
InChI Key: FGXCXSVMSQJIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine, also known as BDMPS, is a chemical compound that has been extensively studied for its potential use in scientific research. BDMPS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields.

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine involves its binding to specific sites on ion channels, which results in the inhibition of their function. This can lead to changes in the electrical activity of cells and affect various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of ion channels in cells, the modulation of neurotransmitter release, and the regulation of cellular signaling pathways. These effects make this compound a powerful tool for investigating the function of various cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine in lab experiments is its selectivity for certain types of ion channels. This allows researchers to investigate the function of specific channels in cells without affecting other channels or cellular processes. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and limit its use in certain experiments.

Future Directions

There are a number of future directions for research involving 1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine, including its use in investigating the role of ion channels in disease states such as epilepsy and Parkinson's disease. Additionally, this compound may be used in the development of new drugs that target specific ion channels, which could have therapeutic benefits for a range of conditions. Overall, the potential applications of this compound in scientific research are vast, and its continued study is likely to lead to new insights into the function of cellular processes.
Conclusion
In conclusion, this compound is a promising tool for scientific research, with a range of potential applications in the investigation of ion channels and other cellular processes. Its selectivity and specificity make it a valuable tool for researchers, and its continued study is likely to lead to new insights into the function of these processes.

Synthesis Methods

1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine can be synthesized using a variety of methods, including the reaction of 2-bromo-4,5-dimethylphenylsulfonyl chloride with 4-methylpiperazine. Other methods involve the use of different reagents and reaction conditions, but all result in the formation of this compound.

Scientific Research Applications

1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine has been used in a variety of scientific research applications, including as a tool for studying the function of ion channels in cells. This compound has been shown to selectively block certain types of ion channels, which has allowed researchers to investigate their role in various physiological processes.

properties

Molecular Formula

C13H19BrN2O2S

Molecular Weight

347.27 g/mol

IUPAC Name

1-(2-bromo-4,5-dimethylphenyl)sulfonyl-4-methylpiperazine

InChI

InChI=1S/C13H19BrN2O2S/c1-10-8-12(14)13(9-11(10)2)19(17,18)16-6-4-15(3)5-7-16/h8-9H,4-7H2,1-3H3

InChI Key

FGXCXSVMSQJIHG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)Br)S(=O)(=O)N2CCN(CC2)C

Canonical SMILES

CC1=CC(=C(C=C1C)Br)S(=O)(=O)N2CCN(CC2)C

Origin of Product

United States

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